molecular formula C32H28N6O2S B2583977 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine CAS No. 887208-81-3

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine

Cat. No.: B2583977
CAS No.: 887208-81-3
M. Wt: 560.68
InChI Key: CKQHSZZIRMBWIB-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for the development of novel anti-infective agents. Its core structure is based on the [1,2,3]triazolo[1,5-a]quinazoline scaffold, a heterocyclic system known for its diverse biological potential. The specific presence of the benzenesulfonyl group at the 3-position is a critical structural feature, as patents indicate that similar 3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one derivatives function as potent inhibitors of the bacterial quorum-sensing system, specifically targeting the accessory gene regulator A (AgrA) in Staphylococcus aureus . Quorum sensing is a process that controls the expression of bacterial virulence factors rather than bacterial growth. Inhibiting this pathway, a strategy known as anti-virulence, represents a promising approach to combat bacterial pathogens like S. aureus, which is implicated in serious skin, lung, and soft tissue infections, without exerting the strong selective pressure for resistance associated with conventional antibiotics . The 1-(diphenylmethyl)piperazine substituent in this compound is a sophisticated modification that likely enhances its pharmacological profile by improving target binding affinity or modulating its physicochemical properties. This multi-ring system is designed to engage with complex biological targets, potentially offering a valuable research tool for probing bacterial pathogenesis and host-pathogen interactions. Consequently, this compound provides researchers with a promising chemical probe for investigating novel mechanisms to suppress virulence in drug-resistant bacterial strains.

Properties

IUPAC Name

3-(benzenesulfonyl)-5-(4-benzhydrylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N6O2S/c39-41(40,26-16-8-3-9-17-26)32-31-33-30(27-18-10-11-19-28(27)38(31)35-34-32)37-22-20-36(21-23-37)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-19,29H,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHSZZIRMBWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine typically involves multi-step synthetic routes. One common method involves the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes . This process can be catalyzed by various metal catalysts, such as copper or rhodium, to form the triazoloquinazoline core. The benzenesulfonyl group is then introduced through sulfonylation reactions, and the diphenylmethylpiperazine moiety is attached via nucleophilic substitution reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as using high-efficiency catalysts and purification techniques .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of this compound in inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and intrinsic pathway activation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

A study by Nacher-Luis et al. (2024) demonstrated that similar benzothiazole derivatives exhibit significant anticancer properties, suggesting a promising avenue for further research into this compound's efficacy against various cancers.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of bacterial strains. The presence of the benzenesulfonyl group enhances its lipophilicity, which may improve membrane permeability and bioactivity.

Table 2: Antimicrobial Activity

Bacterial StrainActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

This antimicrobial potential positions the compound as a candidate for developing new antibacterial agents.

Neuropharmacological Effects

The piperazine ring within the structure suggests possible neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties.

Case Study: Anticancer Mechanism

In a detailed study evaluating the anticancer efficacy of related benzothiazole derivatives, researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. The results indicated that treatment with these compounds resulted in a significant increase in sub-G1 phase cells, which is indicative of apoptosis.

Case Study: Antimicrobial Efficacy

A comparative analysis of various benzothiazole derivatives revealed that they possess inhibitory effects against multiple bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity and modulating biological processes . The benzenesulfonyl group and diphenylmethylpiperazine moiety contribute to the compound’s binding affinity and specificity, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Moiety

Compound Name Piperazine Substituent Key Structural Differences Potential Impact on Properties
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine 2-Methoxyphenyl Methoxy group introduces electron-donating effects. Reduced lipophilicity compared to diphenylmethyl; may alter solubility and metabolic stability.
1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine Alkenyl-naphthyl group Flexible alkenyl chain and aromatic naphthyl substituent. Enhanced conformational flexibility; may affect receptor binding kinetics.
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(2-fluorophenyl)piperazine 2-Fluorophenyl and CF3 group Fluorine and CF3 groups increase electronegativity. Improved metabolic resistance and target selectivity due to strong electron-withdrawing effects.

Modifications to the Triazoloquinazoline Core

  • 7-Chloro Derivative : The compound 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine introduces a chlorine atom at position 7 of the quinazoline ring. This halogenation likely enhances steric bulk and may improve binding to hydrophobic enzyme pockets .
  • Ethoxyphenylamine Replacement: In 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine , the piperazine is replaced by an ethoxyphenylamine group.

Heterocyclic Analogues

  • Benzothiazole-Piperazine-Triazole Hybrids: Compounds like 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone replace the triazoloquinazoline core with a benzothiazole-triazole system. This simplification may reduce synthetic complexity but limits π-π stacking capabilities.
  • Thiadiazole Derivatives: 1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine substitutes the triazole with a thiadiazole ring.

Biological Activity

The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is a member of the triazoloquinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a triazole ring fused to a quinazoline moiety, along with benzenesulfonyl and diphenylmethyl groups. Its molecular formula is C26H24N6O3SC_{26}H_{24}N_{6}O_{3}S with a molecular weight of 480.56 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. A study evaluated similar compounds against several cancer cell lines:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)Moderate
Human prostate cancer (PC3)Moderate
Colorectal carcinoma (HCT-116)17.35

The compound demonstrated moderate cytotoxicity against these cell lines, suggesting potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in tumor proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit human carbonic anhydrase isoenzymes associated with tumor growth .

Case Studies

Several studies have explored the biological activity of triazoloquinazolines:

  • Study on Anticancer Activity :
    • A series of triazoloquinazolines were synthesized and evaluated for their anticancer effects against various cell lines. The results indicated that modifications to the quinazoline structure could enhance potency against specific cancer types .
  • Enzyme Inhibition :
    • Research focused on the inhibition of human carbonic anhydrase (hCA) isoenzymes revealed that certain derivatives exhibited high inhibitory activity against tumor-associated isoenzymes while showing minimal effects on physiologically important ones . This selectivity can be advantageous in reducing side effects during cancer treatment.

Q & A

Basic: What synthetic methodologies are optimized for constructing the [1,2,3]triazolo[1,5-a]quinazoline core in this compound?

The synthesis of triazoloquinazoline derivatives often involves cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For example, 2-hydrazinobenzoic acid reacts with diphenylN-cyano-dithioimidocarbonate under basic conditions (e.g., triethylamine in ethanol) to form the triazole ring via a nucleophilic addition-cyclization sequence . Key optimization steps include:

  • Temperature control : Ice-cold initiation followed by room-temperature stirring ensures controlled reactivity.
  • Acidification : Post-reaction treatment with concentrated HCl and heating (e.g., 1 hour) facilitates ring closure.
  • Crystallization : Ethanol recrystallization yields high-purity crystals, confirmed by X-ray diffraction for planar fused-ring systems .

Advanced: How can computational methods resolve contradictions in observed vs. predicted biological activity of this compound?

Discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data may arise from conformational flexibility or solvent effects. To address this:

  • Density Functional Theory (DFT) : Calculate the energy landscape of benzenesulfonyl and diphenylmethylpiperazine substituents to identify dominant conformers .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO mixtures) to assess stability of active conformers under physiological conditions .
  • Machine Learning : Train models on structurally analogous triazoloquinazolines (e.g., 5-cyclopentyl-2-phenyl derivatives ) to refine activity predictions.

Basic: What analytical techniques validate the structural integrity of the benzenesulfonyl-piperazine moiety?

  • NMR Spectroscopy :
    • ¹H NMR : Look for distinct singlet peaks for sulfonyl-attached protons (δ 7.5–8.5 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm benzenesulfonyl carbons (δ 125–140 ppm) and piperazine quaternary carbons (δ 50–60 ppm).
  • LC-MS : Monitor molecular ion peaks (e.g., m/z 500–600 range) and fragmentation patterns to verify substituent retention .

Advanced: How can isotopic labeling (e.g., ¹³C) elucidate the mechanism of triazole ring formation?

Isotopic tracing using ¹³CO in carbonylative C–H functionalization (as demonstrated for triazoloindolones ) can track carbon migration during cyclization. Key steps:

  • Synthesis with ¹³CO : React 1-(2-bromoaryl)-1,2,3-triazoles with ¹³CO under palladium catalysis to label the carbonyl position.
  • NMR/Mass Spec Analysis : Compare labeled vs. unlabeled compounds to confirm whether the triazole’s nitrogen originates from hydrazine precursors or alternative pathways .

Basic: What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?

  • Solvent Selection : Ethanol or ethanol/water mixtures are preferred for slow evaporation, producing colorless crystals (e.g., 2-phenoxy-triazoloquinazoline ).
  • Hydrogen Bonding : Utilize N–H···O interactions (Table 1 in ) to stabilize dimeric structures, enhancing crystal packing.
  • Refinement : Apply restraints for amino H-atoms (N–H distance: 0.88±0.01 Å) and isotropic displacement parameters during refinement .

Advanced: What strategies mitigate side reactions during piperazine functionalization?

The diphenylmethyl group on piperazine is sterically hindered, increasing risk of incomplete substitution or byproduct formation. Solutions include:

  • Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during sulfonylation .
  • Catalysis : Use Pd/Cu systems for Ullmann-type coupling to enhance regioselectivity .
  • Reaction Monitoring : Track intermediates via TLC (GF254 plates) with UV detection at 254 nm .

Basic: How are purity and stability assessed for storage and reproducibility?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to quantify impurities (<0.5% threshold) .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for sulfonyl hydrolysis or piperazine oxidation .

Advanced: Can non-covalent interactions (e.g., π-stacking) explain discrepancies in solubility vs. bioactivity?

The diphenylmethyl group enhances lipophilicity but may reduce aqueous solubility. To balance this:

  • Co-crystallization Screens : Test co-formers (e.g., cyclodextrins) to improve solubility without altering activity .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity changes in simulated physiological buffers to correlate solubility with target engagement .

Methodological Table: Key Spectral Data for Triazoloquinazoline Derivatives

PropertyExample Values (From )Application
¹H NMR (δ ppm) 7.2–8.1 (aromatic), 2.8–3.2 (piperazine)Confirms substituent integration
LC-MS (m/z) 512.3 [M+H]⁺Verifies molecular weight
Melting Point 196–198°CAssesses crystalline purity
Elemental Analysis C:72.31%, H:5.19%, N:16.88%Validates stoichiometry

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